molecular formula C12H20N2O5 B1401057 4-Acetyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester CAS No. 939997-63-4

4-Acetyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester

Cat. No. B1401057
M. Wt: 272.3 g/mol
InChI Key: PRRWYZYTMLYQMT-UHFFFAOYSA-N
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Description

“4-Acetyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester” is an organic compound . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms . This compound can be used as an intermediate in various chemical reactions .


Chemical Reactions Analysis

Piperazine derivatives like “4-Acetyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester” can serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Acetyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found in chemical databases .

Scientific Research Applications

Synthesis of Piperazine Derivatives

  • Scientific Field : Organic Chemistry
  • Summary of Application : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
  • Methods of Application : The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
  • Results or Outcomes : Numerous methods have been reported for the synthesis of substituted piperazines . This research focuses on the literature of 2015–2020, which was not mentioned in the previous reviews .

1,4-Dihydropyridine (1,4-DHP) Synthesis

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 1,4-DHP is one of the foremost notable organic scaffolds with diverse pharmaceutical applications .
  • Methods of Application : This study highlights recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
  • Results or Outcomes : The various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities, have been summarized with a focus on their structure–activity relationship (SAR) investigations .

Histamine H3 and Sigma-1 Receptor Antagonists

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Piperazine and piperidine derivatives have been studied for their potential as histamine H3 and sigma-1 receptor antagonists . These compounds have shown promising antinociceptive properties, which could be beneficial in pain management .
  • Methods of Application : The study involved the selection of 20 representative structures among previously reported H3R ligands to investigate their affinity at sigma receptors . The compounds were tested for their interaction with both sigma receptors .
  • Results or Outcomes : Six of the tested compounds showed higher affinity toward sigma-1 receptors than sigma-2 receptors . All these ligands share a common structural feature: the piperidine moiety as the fundamental part of the molecule . Compounds 5 and 11 turned out to be high-affinity histamine H3 and sigma-1 receptor antagonists with promising antinociceptive activity in vivo .

Insecticidal Properties

  • Scientific Field : Agricultural Chemistry
  • Summary of Application : 1,4-Dihydropyridine (1,4-DHP) compounds, which can be synthesized from piperazine derivatives, have been found to have insecticidal properties .
  • Methods of Application : This study highlights recent accomplishments in the construction of 1,4-DHP with structural and functional modifications using multi-component one-pot and green synthetic methodologies .
  • Results or Outcomes : The insecticidal properties have been collated and discussed . Researchers in the fields of medicinal chemistry and drug development will find the summarized conclusions of this study incredibly informative, instructional, and valuable .

Antinociceptive Properties

  • Scientific Field : Pharmacology
  • Summary of Application : Piperazine and piperidine derivatives have been studied for their potential as histamine H3 and sigma-1 receptor antagonists . These compounds have shown promising antinociceptive properties, which could be beneficial in pain management .
  • Methods of Application : The study involved the selection of 20 representative structures among previously reported H3R ligands to investigate their affinity at sigma receptors . The compounds were tested for their interaction with both sigma receptors .
  • Results or Outcomes : Six of the tested compounds showed higher affinity toward sigma-1 receptors than sigma-2 receptors . All these ligands share a common structural feature: the piperidine moiety as the fundamental part of the molecule . Compounds 5 and 11 turned out to be high-affinity histamine H3 and sigma-1 receptor antagonists with promising antinociceptive activity in vivo .

properties

IUPAC Name

4-acetyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-8(15)13-5-6-14(9(7-13)10(16)17)11(18)19-12(2,3)4/h9H,5-7H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRWYZYTMLYQMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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